molecular formula C24H15FN2O2 B11697931 4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide

4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide

Cat. No.: B11697931
M. Wt: 382.4 g/mol
InChI Key: IPORIYMRYQMSKF-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of naphthoxazole derivatives. These compounds are known for their diverse biological and photophysical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide typically involves the coupling of naphthols and amines. One practical method uses TEMPO as the oxygen source, which allows for outstanding functional group tolerance . The reaction conditions often involve the use of chlorobenzene at elevated temperatures (130-135°C) and the presence of catalysts such as PCl3 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization in ethyl alcohol .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO, oxygen sources.

    Reduction: Sodium dithionate, water, pH control.

    Substitution: Diazonium salts, chlorobenzene, elevated temperatures.

Major Products

The major products formed from these reactions include various naphthoxazole derivatives, which exhibit significant biological and photophysical properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide stands out due to its unique combination of a naphthoxazole core with a fluorinated benzamide group. This structure imparts distinct photophysical properties and enhances its bioactivity, making it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H15FN2O2

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-4-fluorobenzamide

InChI

InChI=1S/C24H15FN2O2/c25-18-10-5-16(6-11-18)23(28)26-19-12-7-17(8-13-19)24-27-22-20-4-2-1-3-15(20)9-14-21(22)29-24/h1-14H,(H,26,28)

InChI Key

IPORIYMRYQMSKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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